molecular formula C15H14BrNO4S B4966821 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate

2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate

Cat. No. B4966821
M. Wt: 384.2 g/mol
InChI Key: ZBTQZSDZUWUGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment.

Mechanism of Action

2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in intracellular glutamate levels and an increase in intracellular glutamine levels, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. However, it has also been shown to have off-target effects on other enzymes and transporters, which may limit its efficacy as a therapeutic agent.

Advantages and Limitations for Lab Experiments

2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, its off-target effects on other enzymes and transporters may complicate interpretation of experimental results.

Future Directions

1. Development of more potent and selective glutaminase inhibitors
2. Combination therapy with 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate and other targeted therapies
3. Investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders
4. Development of imaging agents to monitor glutamine metabolism in vivo
5. Investigation of the role of glutamine metabolism in tumor microenvironment and immune response.

Synthesis Methods

2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate can be synthesized through a multistep process involving the reaction of 4-bromobenzylamine with 2-bromoethylthiol, followed by the reaction of the resulting intermediate with 2-bromopyridine and oxalic acid.

Scientific Research Applications

2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been extensively studied in the context of cancer research. Glutamine is an essential nutrient for cancer cells, and inhibition of glutaminase by 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.

properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNS.C2H2O4/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;3-1(4)2(5)6/h1-7,9H,8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTQZSDZUWUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5600705

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.